(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide
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Description
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is key to its biological activity.
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate and thus inhibiting its activity . This interaction is facilitated by the compound’s β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a known inhibitory structure for tyrosinase .
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway , which leads to the production of melanin . This results in a decrease in melanin production, which can have various downstream effects depending on the context, such as lightening the color of skin or hair.
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent decrease in intracellular melanin content . This anti-melanogenic effect is due to the inhibition of tyrosinase activity . In vitro assays using B16F10 melanoma cells have shown that the compound’s anti-melanogenic effects are considerably greater than those of kojic acid, a commonly used tyrosinase inhibitor .
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor . This interaction involves the compound binding to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Cellular Effects
In B16F10 melanoma cells, the compound has been observed to significantly inhibit intracellular melanin content and cellular tyrosinase activity . This suggests that the compound can influence cell function by affecting cell signaling pathways related to melanin synthesis .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active site of tyrosinase, thereby inhibiting the enzyme’s activity . This interaction results in a decrease in melanin synthesis, as tyrosinase is a key enzyme in this process .
Temporal Effects in Laboratory Settings
The effects of the compound on cellular function have been observed over time in laboratory settings . The compound has been found to have a potent inhibitory effect on mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells .
Metabolic Pathways
The compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase . The compound’s inhibitory effect on tyrosinase can affect metabolic flux and metabolite levels related to this pathway .
Subcellular Localization
The subcellular localization of the compound is not explicitly known. Given its activity against tyrosinase, it is likely that the compound localizes to areas where this enzyme is present .
Properties
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEVQHHRRNMFAB-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.